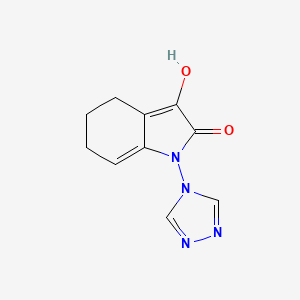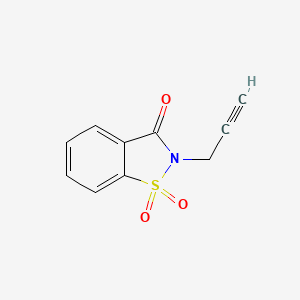![molecular formula C18H19N3O2S B6423435 N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1092345-23-7](/img/structure/B6423435.png)
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide, also known as N-methyl-2-pyrrol-1-yl-1,3-thiazole-4-acetic acid (NMPTA), is an organic compound with a wide range of potential applications in the field of scientific research. It is a novel compound with an interesting structure and a unique set of properties, which makes it a promising candidate for various lab experiments and applications.
科学的研究の応用
NMPTA has been used in a variety of scientific research applications, including drug design and development, cancer research, and enzyme inhibition. It has been used in the design of novel drugs to target cancer cells, as well as to study the effects of various enzymes on cellular processes. Additionally, NMPTA has been used to study the interactions between proteins and drugs, as well as to identify potential drug targets.
作用機序
NMPTA binds to the active site of an enzyme, blocking the enzyme's ability to catalyze a reaction. The binding of NMPTA to the enzyme can be reversible or irreversible, depending on the type of enzyme. Additionally, NMPTA can affect the activity of enzymes by altering their conformation or by disrupting the hydrogen bonding between the enzyme and its substrate.
Biochemical and Physiological Effects
NMPTA has been shown to have a variety of biochemical and physiological effects, including the inhibition of various enzymes, the modulation of gene expression, and the inhibition of cell proliferation. Additionally, NMPTA has been shown to have anti-inflammatory and antioxidant properties, as well as to possess anti-cancer activity.
実験室実験の利点と制限
NMPTA has several advantages for use in lab experiments, including its low cost, its wide availability, and its ability to be synthesized using a variety of methods. Additionally, NMPTA has a relatively low toxicity, making it safe for use in experiments. However, NMPTA can be difficult to purify, and it is not always stable in solution.
将来の方向性
The potential applications of NMPTA in scientific research are vast, and there are many possible future directions for research. For example, NMPTA could be used to develop novel drugs to target cancer cells, to study the effects of enzymes on cellular processes, to identify potential drug targets, and to develop better methods for synthesizing and purifying NMPTA. Additionally, further research could be conducted to explore the biochemical and physiological effects of NMPTA on various cell types, as well as to study the interactions between proteins and drugs. Finally, NMPTA could be used to develop novel methods for drug delivery and to develop better methods for synthesizing and purifying other compounds.
合成法
NMPTA can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Stille reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an organohalide with an organoboron compound to form a carbon-carbon bond. The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organostannane. Both methods can be used to synthesize NMPTA in high yields.
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-16-7-3-2-6-14(16)8-9-19-17(22)12-15-13-24-18(20-15)21-10-4-5-11-21/h2-7,10-11,13H,8-9,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVVJSWCTAQROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-fluorophenyl)[(1,3-thiazol-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423356.png)
![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423358.png)
![2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B6423370.png)
![12-(2-methylbutan-2-yl)-3-(morpholin-4-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6423371.png)
![7-bromo-1-(3-methoxyphenyl)-2-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423385.png)
![2-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B6423391.png)
![ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B6423397.png)
![13-[(2-methoxyethyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423422.png)
![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6423433.png)
![2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6423437.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6423439.png)
![9-[(4-methylphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B6423447.png)

